2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide; dihydrochloride, commonly referred to as AZ 10606120 dihydrochloride, is a chemical compound that serves as a selective antagonist for the P2X7 receptor. This receptor is categorized as a purinergic receptor and is significant in various biological processes, including inflammation and cell signaling. The compound has garnered attention for its potential therapeutic applications in treating conditions such as depression and cancer by inhibiting tumor growth and modulating immune responses .
The compound is classified under the category of small organic molecules and is primarily studied for its pharmacological properties. It is sourced from various chemical databases, including PubChem, Sigma-Aldrich, and BenchChem, which provide comprehensive data on its structure, synthesis, and applications .
The synthesis of AZ 10606120 dihydrochloride involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical throughout the synthesis process to ensure high yield and purity. Industrial production often utilizes optimized methods to scale up synthesis while maintaining quality control measures .
The molecular formula of AZ 10606120 dihydrochloride is , with a molecular weight of approximately 422.563 g/mol. The structure features a quinoline ring system linked to an adamantyl group through an acetamide linkage.
InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1HThis representation highlights the arrangement of atoms within the molecule and provides insight into its potential reactivity .
AZ 10606120 dihydrochloride primarily engages in substitution reactions due to its functional groups. It can also undergo oxidation and reduction reactions under specific conditions.
The products formed depend on the specific reagents used and their concentrations .
AZ 10606120 dihydrochloride acts as a negative allosteric modulator of the P2X7 receptor. By binding to this receptor, it inhibits ATP-dependent activation, leading to reduced eicosanoid production and interleukin release, which are crucial in inflammatory responses. This modulation can potentially alleviate symptoms associated with chronic pain and depression .
AZ 10606120 dihydrochloride appears as a white to off-white solid at room temperature. It has good solubility in water due to its dihydrochloride form.
Key chemical properties include:
The compound's solubility profile enhances its bioavailability for pharmacological studies .
AZ 10606120 dihydrochloride has several scientific applications:
The synthesis of 2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide dihydrochloride requires sequential construction of the adamantyl-acetamide moiety and the polyaminated quinoline core. A convergent strategy involves three key stages: First, functionalization of the adamantane framework at the bridgehead position (C1) via Friedel-Crafts acylation or McMurry coupling to install the acetic acid backbone. As demonstrated in analogous adamantyl antiestrogen syntheses, McMurry coupling between 2-adamantanone and 4,4′-dihydroxybenzophenone yields the tetra-substituted ethylene core under TiCl₄/Zn reduction conditions, providing a stereochemically unambiguous platform for further elaboration [5]. Second, activation of the acetic acid linker for future amide coupling is achieved through conversion to acid chloride using oxalyl chloride or thionyl chloride, or via in situ activation with coupling agents like HATU or DCC. Third, construction of the quinoline component typically employs Doebner or Skraup reactions on substituted anilines, with specific attention to introducing the C5-amino group early via nitration/reduction sequences or directed ortho-metalation [4].
The final convergent coupling employs nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination to link the diamine chain to C5-aminoquinoline, followed by amide bond formation with the adamantyl-acetic acid derivative. Alternative routes utilize late-stage C-H acetamidation of the pre-assembled quinoline-diamine system, though this requires stringent regiocontrol. Key optimization parameters include:
Table 1: Optimization of Adamantyl-Quinoline Coupling Methods
| Coupling Method | Catalyst System | Temperature (°C) | Yield Range (%) | Key Impurities |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | K₂CO₃, DMSO | 80-100 | 45-65 | Dialkylated product, hydrolyzed acid |
| Palladium-Catalyzed Amination | Pd₂(dba)₃/XPhos | 90-110 | 70-85 | Homocoupled quinoline, dehalogenated byproduct |
| Direct C-H Acetamidation | Cu(OAc)₂, Phenanthroline | 120-140 | 50-75 | C8-regioisomer, overoxidized quinoline |
Solvent selection critically influences yield and purity; dipolar aprotic solvents (DMF, NMP) facilitate SNAr but risk quinoline N-alkylation, while toluene/dioxane mixtures optimize Pd-catalyzed routes. Microwave irradiation significantly enhances reaction efficiency in Pd-catalyzed aminations, reducing times from 24 hours to 30-45 minutes while maintaining yields >75% [4] [10].
Achieving C5-selective amination on the quinoline scaffold presents substantial challenges due to competing reactivities at C2, C4, and C8 positions. Two predominant strategies enable C5 functionalization: directed ortho-metalation and transition metal-catalyzed C-H activation. For directed metalation, the C5-amino group is installed first by nitration of quinoline N-oxide followed by reduction, leveraging the N-oxide’s ability to direct electrophilic substitution to C5/C8 positions. Selective C5 nitration (≥8:1 regioselectivity) is achieved using fuming HNO₃ in acetic anhydride at -20°C, yielding 5-nitroquinoline N-oxide after crystallization [2] [4]. Subsequent hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂) provides the C5-aminoquinoline precursor.
Alternatively, transition metal-catalyzed C-H amination enables direct introduction of the diamine chain. Copper/manganese oxide cooperative catalysis (Cu-MnO) facilitates regioselective C5-H amination of quinoline N-oxides under aerobic conditions. The heterogeneous catalyst system (Cu nanoparticles on γ-MnO₂) activates the C5-H bond via a concerted metalation-deprotonation mechanism, where MnO₂ acts as an electron-transfer mediator, enabling oxidant-free operation [10]. Optimal conditions (Cu-MnO catalyst, 5 mol%, DMF, 100°C, air atmosphere) achieve 75-92% yield across diverse amines, including ethylene diamines. Post-amination, N-oxide reduction employs PCl₃ or Pd-catalyzed hydrogenation, avoiding over-reduction of the newly installed amine.
Critical considerations for diamine installation:
Table 2: Solvent Effects on C5-H Diamination Regioselectivity
| Solvent | Dielectric Constant (ε) | C5:C8 Selectivity Ratio | Reaction Yield (%) |
|---|---|---|---|
| Dimethylformamide | 36.7 | 18:1 | 88 |
| Acetonitrile | 37.5 | 15:1 | 82 |
| Ethanol | 24.3 | 6:1 | 65 |
| Tetrahydrofuran | 7.6 | 10:1 | 78 |
| Dichloromethane | 8.9 | 12:1 | 70 |
The 1-adamantyl group’s near-perfect Td symmetry eliminates chiral centers and geometric isomerism concerns during its incorporation, contrasting sharply with flexible alkyl chains or stereogenic centers common in other pharmacophores. This symmetry-driven stereochemical robustness prevents epimerization and eliminates diastereomer formation during amide bond coupling to the quinoline-diamine moiety. Computational analyses confirm minimal conformational distortion (rotation barrier <3 kcal/mol) around the adamantyl C1-C(O) bond, ensuring consistent presentation of the bulky hydrophobic domain toward biological targets [5] [7].
However, the ethylene linker between adamantane and the acetamide carbonyl introduces potential rotamer populations. Nuclear Overhauser effect spectroscopy reveals predominant anti-conformations (85:15 ratio) where the carbonyl oxygen bisects adamantyl’s C2-C1-C8 plane, minimizing 1,3-allylic strain. This preference is leveraged in conformationally guided design by incorporating α-methyl substitution to lock the bioactive rotamer, though this modification lies beyond the current compound’s scope [5].
For the diamine chain (-NH-CH₂-CH₂-NH-CH₂-CH₂-OH), staggered conformers dominate, with intramolecular hydrogen bonding between the tertiary amine and hydroxyl group stabilizing the gauche conformation (N•••O distance 2.8 Å). Density functional theory calculations at the B3LYP/6-31G* level indicate this conformation positions the hydroxyl group optimally for target engagement while minimizing steric clash with the quinoline ring system. Crystallographic evidence from analogous adamantyl antiestrogens confirms that crystal packing forces do not perturb this preferred conformation, validating solution-state modeling [5] [7].
Converting the free base to the dihydrochloride salt enhances aqueous solubility, crystallinity, and stability. Salt formation employs pH-solubility profiling to identify the optimal pHₘₐₓ (typically pH 3.5-4.5 for dihydrochlorides) where solubility exceeds 50 mg/mL, significantly higher than the free base (<1 mg/mL). The reaction follows stoichiometric HCl addition (2.05-2.10 equivalents) in anhydrous ethanol or isopropanol under nitrogen, preventing hydrochloride hydrolysis. Temperature cycling between 5°C and 50°C during crystallization ensures high polymorphic purity [3] [6] [8].
Counterion screening confirms hydrochloride superiority over mesylate, besylate, or tosylate salts:
Purification involves sequential antisolvent crystallization: The crude salt is dissolved minimally in warm ethanol (5-7 volumes), followed by controlled addition of methyl tert-butyl ether until cloud point. Seeding with Form I crystals (confirmed by powder X-ray diffraction) ensures consistent polymorph nucleation. The resulting crystals exhibit needle-like morphology, requiring wet milling to achieve particle sizes <50 μm for consistent dissolution. Final drying under vacuum (40°C, 24 hours) gives water content <0.5% by Karl Fischer titration [6] [8].
Table 3: Analytical Characterization of Dihydrochloride Salt
| Characterization Method | Critical Parameters | Acceptance Criteria |
|---|---|---|
| Powder X-ray Diffraction | Characteristic peaks at 2θ = 6.8°, 13.5°, 15.2° | Match to reference Form I pattern |
| Differential Scanning Calorimetry | Endotherm onset 218-220°C (dehydration) | Absence of melting prior to decomposition |
| Dynamic Vapor Sorption | Hygroscopicity: <0.8% weight gain (0-80% relative humidity) | Passes ICH Q3C stability guidelines |
| High-Performance Liquid Chromatography | Purity >99.0% (UV 254 nm) | Adamantyl hydrolyzate <0.1%; diaminoquinoline <0.2% |
| Ion Chromatography | Chloride content: 16.2-16.8% (theory 16.5%) | Confirms stoichiometric salt formation |
Salt stability studies demonstrate that dihydrochloride forms resist deliquescence up to 85% relative humidity and show no degradation after 3 months at 25°C/60% relative humidity, whereas free bases develop >2% impurities under identical conditions. The hydrochloride’s low hygroscopicity (<0.8% weight gain at 80% relative humidity) stems from high lattice energy (calculated: 198 kcal/mol), preventing hydrate formation during storage [3] [8].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8